

Application Notes and Protocols for SR14150 in Conditioned Place Preference (CPP) Studies

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR14150 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The NOP receptor system is a key modulator of various physiological processes, including pain, anxiety, and reward. Its involvement in the brain's reward circuitry, particularly in areas like the ventral tegmental area (VTA) and nucleus accumbens (NAc), makes it a compelling target for studying the mechanisms of addiction and developing novel therapeutics.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs and other stimuli.[4] [5][6][7] While direct studies utilizing SR14150 in CPP are not readily available in published literature, this document provides a detailed application note and a representative protocol based on studies with other NOP receptor agonists. This will guide researchers in designing and conducting CPP experiments to investigate the potential rewarding or anti-reward effects of SR14150.

Data Presentation: Representative Data from NOP Agonist CPP Studies

The following tables summarize quantitative data from CPP studies involving other NOP receptor agonists. This data can serve as a reference for designing experiments with **SR14150** and for comparison of expected outcomes.



Table 1: Effect of NOP Agonist AT-312 on Morphine- and Cocaine-Induced CPP in Mice[8]

| Treatment Group | Drug Paired with CS+ | Pre-treatment | Conditioning Dose | CPP Score (s) Mean ± SEM |
|-----------------------|-------------------------|---------------------------|----------------------|-----------------------------|
| Vehicle + Saline | Saline | Vehicle | - | 50 ± 25 |
| Vehicle + Morphine | Morphine | Vehicle | 7.5 mg/kg, s.c. | 250 ± 50 |
| AT-312 + Morphine | Morphine | AT-312 (3 mg/kg, i.p.) | 7.5 mg/kg, s.c. | 75 ± 30# |
| Vehicle + Cocaine | Cocaine | Vehicle | 15 mg/kg, i.p. | 300 ± 60 |
| AT-312 + Cocaine | Cocaine | AT-312 (3 mg/kg, s.c.) | 15 mg/kg, i.p. | 100 ± 40# |

^{*}p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Morphine/Cocaine group. CS+ = Conditioned Stimulus positive compartment.

Table 2: Representative Doses of Drugs Used in CPP Studies

| Drug | Animal Model | Route of Administration | Dose Range | Reference |
|-----------------------------|--------------|----------------------------|---------------|-----------|
| Morphine | Mouse | S.C. | 5 - 10 mg/kg | [8] |
| Cocaine | Mouse | i.p. | 5 - 20 mg/kg | [8][9] |
| Heroin | Rat | i.p. | 1 - 3 mg/kg | |
| Amphetamine | Mouse/Rat | s.c./i.p. | 1 - 5 mg/kg | [4] |
| AT-312 (NOP Agonist) | Mouse | i.p./s.c. | 3 mg/kg | |
| Ro 64-6198 (NOP Agonist) | Rat | S.C. | 0.3 - 3 mg/kg | [3] |



Experimental Protocols

This section provides a detailed, step-by-step protocol for a conditioned place preference experiment designed to assess the rewarding or aversive effects of **SR14150**, or its ability to modulate the rewarding effects of a substance of abuse.

Apparatus

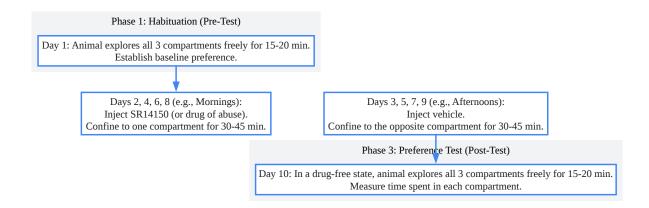
A standard three-compartment CPP apparatus is used.[4][7]

- Compartments: Two large conditioning compartments with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor) and a smaller, neutral central compartment with gray walls and a plain floor.
- Gates: Removable guillotine doors separate the compartments.
- Tracking: An automated video tracking system is used to record the animal's position and time spent in each compartment.

Experimental Workflow

The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and preference testing (post-test).[5]





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Conditioned Place Preference Experimental Workflow.

Detailed Methodology

- a. Habituation (Pre-Test) Day 1:
- Place the animal (mouse or rat) in the central compartment of the CPP apparatus.
- Remove the guillotine doors to allow free access to all three compartments for 15-20 minutes.
- Record the time spent in each of the two larger compartments to establish baseline preference.
- Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.
- b. Conditioning Days 2-9: This phase typically lasts for 4-8 days and involves pairing the drug with one compartment and the vehicle with the other. A counterbalanced design is crucial.



- To test the rewarding/aversive effects of SR14150:
 - Group 1 (SR14150): On conditioning days (e.g., 2, 4, 6, 8), administer SR14150 (specify dose and route) and immediately confine the animal to one of the conditioning compartments (e.g., the initially non-preferred one for a biased design, or randomly assigned for an unbiased design) for 30-45 minutes. On alternate days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite compartment for the same duration.
 - Group 2 (Vehicle Control): Receives vehicle injections on all conditioning days, paired with both compartments in a counterbalanced manner.
- To test the effect of **SR14150** on the rewarding properties of another drug (e.g., morphine):
 - Group 1 (Control): Pre-treat with vehicle, followed by an injection of a drug of abuse (e.g., morphine), and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle, followed by saline, and confine to the other compartment.
 - Group 2 (SR14150): Pre-treat with SR14150, followed by an injection of the drug of abuse, and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle, followed by saline, and confine to the other compartment.
- c. Preference Test (Post-Test) Day 10:
- 24 hours after the last conditioning session, place the animal in the central compartment in a drug-free state.
- Remove the guillotine doors and allow free access to all compartments for 15-20 minutes.
- Record the time spent in each compartment.

Data Analysis

The primary measure is the change in time spent in the drug-paired compartment from the pretest to the post-test.

 CPP Score: Calculated as the time spent in the drug-paired compartment during the posttest minus the time spent in the same compartment during the pre-test.

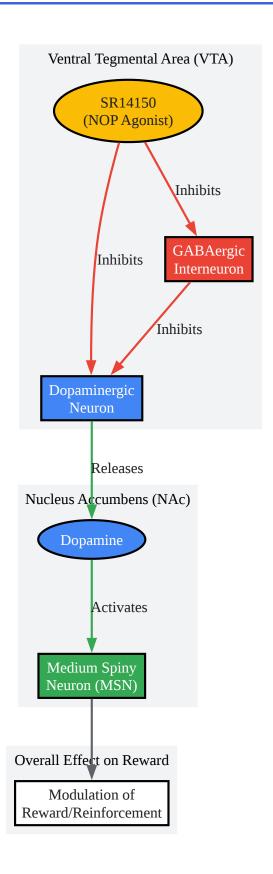


 Statistical Analysis: A positive CPP score indicates a rewarding effect, while a negative score (Conditioned Place Aversion - CPA) suggests aversive properties. Data are typically analyzed using t-tests or ANOVA, followed by post-hoc tests to compare between groups.

Signaling Pathways

Activation of NOP receptors by agonists like **SR14150** in the VTA and NAc generally leads to an inhibition of the dopamine system, which is central to the brain's reward pathway.[3][10][11] [12]





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NOP Receptor Signaling in the Reward Pathway.



Mechanism of Action:

- In the VTA: SR14150, as a NOP agonist, is expected to hyperpolarize and inhibit VTA dopamine neurons directly.[11][13] It can also inhibit GABAergic interneurons.[13] The overall effect of NOP activation in the VTA is a reduction in the firing of dopamine neurons.
- In the NAc: The reduced firing of VTA dopamine neurons leads to decreased dopamine release in the NAc.[10][12] NOP receptors are also present on NAc neurons, where their activation can further inhibit neuronal activity and downstream signaling pathways associated with reward, such as the cAMP/PKA pathway.[10]
- Behavioral Outcome: This reduction in mesolimbic dopamine transmission is hypothesized to block the rewarding effects of drugs of abuse, which typically increase dopamine in the NAc.
 [3] Therefore, in a CPP paradigm, SR14150 is predicted to either be non-rewarding on its own or to attenuate the place preference induced by drugs like morphine, cocaine, or amphetamine.[2][3][8]

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